

A Technical Guide to the Physicochemical Properties of 2-Amino-5-ethylbenzoic Acid

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Compound of Interest

Compound Name: 2-Amino-5-ethylbenzoic acid

Cat. No.: B1277802

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Abstract

2-Amino-5-ethylbenzoic acid (CAS No: 2475-82-3) is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, formulation development, and process chemistry. This technical guide provides a summary of the known and predicted physicochemical properties of **2-Amino-5-ethylbenzoic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally similar molecules, namely 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a generalized workflow for the synthesis, purification, and characterization of such compounds.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include molecular weight, melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

Properties of 2-Amino-5-ethylbenzoic Acid

Limited experimental data for **2-Amino-5-ethylbenzoic acid** is available in public literature. The following table summarizes its basic molecular information and a predicted lipophilicity value.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [4]
Molecular Weight	165.19 g/mol	[1] [4]
Appearance	White crystalline powder	[3]
LogP (Predicted)	2.41	[2]

Comparative Physicochemical Properties of Analogous Compounds

To provide a frame of reference, the following tables summarize the experimentally determined physicochemical properties of two structurally related compounds: 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzoic Acid

Property	Value	Source
CAS Number	2941-78-8	[5]
Molecular Formula	C ₈ H ₉ NO ₂	[5]
Molecular Weight	151.16 g/mol	[5]
Melting Point	175 °C (decomposes)	
Appearance	Yellow crystalline powder	[6]
pKa	Data not readily available	

Table 2: Physicochemical Properties of 2-Amino-5-nitrobenzoic Acid

Property	Value	Source
CAS Number	616-79-5	
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[7]
Molecular Weight	182.13 g/mol	[7]
Melting Point	~270 °C (decomposes)	[7]
Boiling Point	315.51 °C (estimate) to 437.9 °C (predicted)	[7]
Water Solubility	Insoluble	[7]
pKa (Predicted)	4.08 ± 0.10	[7]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is crucial for the successful development of any chemical entity. The following sections outline detailed methodologies for determining the key physicochemical properties of a compound such as **2-Amino-5-ethylbenzoic acid**.

Synthesis and Purification

A general procedure for the synthesis of 2-amino-5-substituted benzoic acids can be adapted for **2-Amino-5-ethylbenzoic acid**. A plausible synthetic route involves the reaction of 5-ethylindoline-2,3-dione with hydrogen peroxide in the presence of a base.[4]

Synthesis Protocol:

- Dissolve sodium hydroxide in distilled water and cool the solution.
- Slowly add 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.
- Cool the reaction mixture and slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.

- Continue the reaction for 1 hour at this temperature.
- Adjust the pH of the reaction mixture to 5-6 with glacial acetic acid to precipitate the crude product.
- Collect the solid by filtration, wash with cold water, and dry.
- Purify the crude product by recrystallization from an ethanol/water mixture.[\[4\]](#)

Purification by Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

- Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For **2-Amino-5-ethylbenzoic acid**, an ethanol/water mixture is suggested.[\[4\]](#)
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
- Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting point range typically signifies a high degree of purity.

Protocol using a Capillary Melting Point Apparatus:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).^{[8][9][10][11]}

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.

Protocol:

- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[12]
- Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
- Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

- **Basic Titration:** In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar manner.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination by Shake-Flask Method

Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol:

- **Sample Preparation:** Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values, organic solvents).
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant.
- **Analysis:** Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

LogP Determination by HPLC

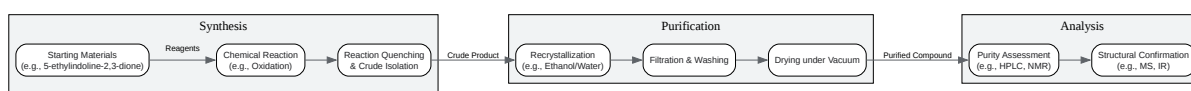
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall ADME properties. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Protocol:

- **Column and Mobile Phase:** Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.
- **Sample Analysis:** Dissolve the test compound in the mobile phase and inject it into the HPLC system to determine its retention time under the same conditions as the standards.
- **Calculation:** Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP value from the calibration curve.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

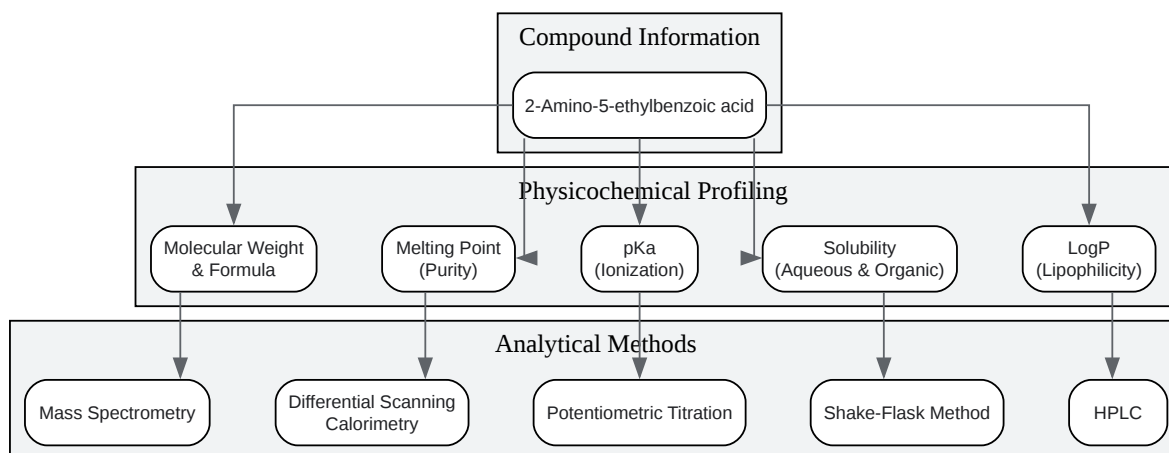
Workflow Visualizations

While specific biological signaling pathways for **2-Amino-5-ethylbenzoic acid** are not documented, the following diagrams illustrate logical workflows relevant to the characterization and development of such a compound.



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Caption: A generalized workflow for the synthesis, purification, and analysis of **2-Amino-5-ethylbenzoic acid**.



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Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of **2-Amino-5-ethylbenzoic acid**. While experimental data for this specific molecule is sparse, a framework for its characterization has been established through comparative data of analogous compounds and detailed experimental protocols. The provided workflows offer a systematic approach for researchers engaged in the synthesis, purification, and comprehensive analysis of this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and potential biological activities of **2-Amino-5-ethylbenzoic acid**, which will be instrumental for its future applications in drug discovery and development.

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